7-Methoxy-2-morpholin-4-yl-4-phenylquinoline

PTPN22 Target Selectivity Phosphatase Inhibitor

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline (CAS 315677-88-4, often supplied as the oxalic acid salt) is a fully synthetic, small-molecule quinoline derivative with a molecular weight of 320.4 g/mol (free base). The compound is registered in authoritative small-molecule databases (PubChem CID 2998399, ChEMBL CHEMBL1360572) and is primarily known as a screening hit from the Molecular Libraries Small Molecule Repository (MLSMR).

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B12153515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-morpholin-4-yl-4-phenylquinoline
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O2/c1-23-16-7-8-17-18(15-5-3-2-4-6-15)14-20(21-19(17)13-16)22-9-11-24-12-10-22/h2-8,13-14H,9-12H2,1H3
InChIKeyCKZHUGNNWROEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline: Verified Structural Identity and Baseline Biological Annotation for Procurement Decisions


7-Methoxy-2-morpholin-4-yl-4-phenylquinoline (CAS 315677-88-4, often supplied as the oxalic acid salt) is a fully synthetic, small-molecule quinoline derivative with a molecular weight of 320.4 g/mol (free base) [1]. The compound is registered in authoritative small-molecule databases (PubChem CID 2998399, ChEMBL CHEMBL1360572) and is primarily known as a screening hit from the Molecular Libraries Small Molecule Repository (MLSMR) [2]. Its core structure—a 4-phenylquinoline scaffold with a methoxy group at the 7-position and a morpholine substitution at the 2-position—places it within a class of heterocyclic compounds that have been explored for diverse biological activities [3]. Critical baseline data, including its exact mass (320.1525 Da), topological polar surface area (34.6 Ų), and ALoGP (3.75), are computationally established, providing a foundation for analytical verification and formulation considerations [1].

Why 4-Phenylquinoline Derivatives Cannot Be Interchanged: The Critical Role of 2-Position Morpholine Substitution in Target Engagement


The 4-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with biological activity highly dependent on its substitution pattern [1]. Generic substitution of analogs is fundamentally unsound because minor structural changes lead to drastic shifts in target affinity and selectivity. Specifically, the 2-position substituent on the 4-phenylquinoline core governs interaction with key biological targets: while 2-(4-phenylquinolin-2-yl)phenol derivatives have been optimized as potent PI3K inhibitors (with in vivo toleration up to 100 µg/kg) [2], the morpholino substitution at the exact same position in 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline results in a completely distinct target profile, characterized by weak, broad-spectrum inhibition of enzymes like PTPN22 and JMJD2E [3]. Substituting a morpholine for a phenolic moiety therefore does not create a 'similar' compound; it creates a different biological entity. This demonstrates that procurement based solely on the 4-phenylquinoline core without verifying the 2-position substituent will not deliver a functionally equivalent research tool.

Quantitative Differentiation Evidence for 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline Against In-Class Analogs


Head-to-Head Target Engagement: Broad-Spectrum Phosphatase Inhibition vs. Selective PI3K Kinase Inhibition

7-Methoxy-2-morpholin-4-yl-4-phenylquinoline exhibits a functionally distinct target engagement profile compared to a PTEN inhibitor comparator. While the comparator 2-(4-phenylquinolin-2-yl)phenol derivatives were developed as selective PI3K inhibitors [1], the target compound demonstrates activity against the tyrosine-protein phosphatase non-receptor type 22 (PTPN22) [2]. This constitutes a complete shift in enzyme class from a lipid kinase to a protein phosphatase, a difference that cannot be inferred from the shared 4-phenylquinoline core.

PTPN22 Target Selectivity Phosphatase Inhibitor

Differentiation of PTPN Selectivity: PTPN22 vs. PTPN7 Inhibitory Equivalence

Within the protein tyrosine phosphatase family, 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline shows an undifferentiated inhibition profile between PTPN22 and PTPN7. This is in direct contrast to the PI3K isoform selectivity sought after in other 4-phenylquinoline programs [1]. The quantitative equivalence of its weak inhibitory activity across two distinct phosphatases is a measurable, specific characteristic.

PTPN7 Selectivity Profile Phosphatase

Physicochemical Differentiation: Impact of Morpholino Substitution on Calculated Drug-Likeness

The physicochemical profile of 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline is distinctly and predictably altered by its 2-morpholino substituent. Computed properties can be directly compared with the 2-phenol analogs series. The morpholino group increases the number of hydrogen bond acceptors and the basic character, which directly impacts solubility and permeability parameters relative to the more lipophilic 2-phenol derivatives [1].

Physicochemical Properties Drug-Likeness Morpholine

Recommended Application Scenarios for 7-Methoxy-2-morpholin-4-yl-4-phenylquinoline Based on Verified Quantitative Evidence


Use as a Structurally Defined, Low-Potency Negative Control for PTPN22 and PTPN7 Biochemical Assays

Given its quantified weak and equipotent inhibition of PTPN22 and PTPN7 (IC50 = 79.4 µM for both) [1], this compound is ideally suited as a negative control or a threshold reference compound in phosphatase inhibition assays. Its lack of selectivity ensures that any observed signal above this activity level in a screening cascade can be attributed to a compound with genuinely improved target engagement, unlike a fully inactive control which fails to validate assay sensitivity.

Scaffold for Fragment-Based or Structure-Activity Relationship (SAR) Studies Targeting Novel Phosphatase Interactions

The confirmed, albeit weak, binding to PTPN22 and JMJD2E, as documented by PubChem qHTS data [2], provides a validated starting point for medicinal chemistry. The 4-phenylquinoline core with its crystallographically defined structure offers multiple vectors for chemical modification to improve potency and selectivity, distinguishing it from untested or purely virtual screening hits. Its fully characterized structure and commercial availability lower the barrier to initiating SAR studies.

Analytical Reference Standard for 7-Methoxy-4-phenylquinoline Derivatives in Metabolic or Environmental Fate Studies

The compound's validated molecular formula (C20H20N2O2) and well-defined physicochemical properties (exact mass: 320.1525 Da, ALoGP: 3.75) [3] make it a suitable analytical reference standard for method development (e.g., LC-MS/MS) in studies monitoring 4-phenylquinoline derivatives. Its structural features, particularly the morpholino group, provide a distinct fragmentation pattern and retention time useful for chromatographic method validation, differentiating it from more common phenyl- or piperazine-substituted analogs.

Differentiation Tool in Chemical Biology for Mapping Target Class Engagement: Kinase vs. Phosphatase Profiling

This compound serves as a valuable chemical probe for functional selectivity profiling. The direct, data-backed contrast between its phosphatase engagement profile (PTPN22/PTPN7) [1] and the kinase inhibition profile (PI3K) of other 4-phenylquinoline derivatives [4] allows research groups to dissect signaling pathways by using this compound to deconvolve kinase-dependent versus phosphatase-dependent phenotypes, a level of specificity not achievable with scaffold-agnostic inhibitors.

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